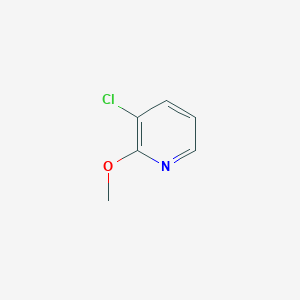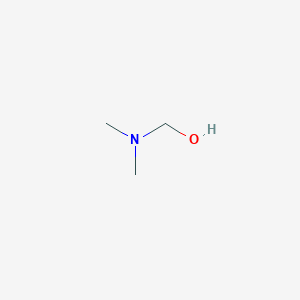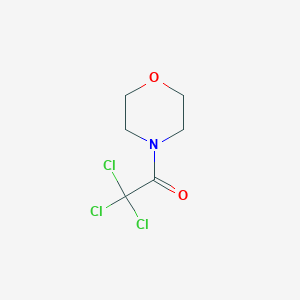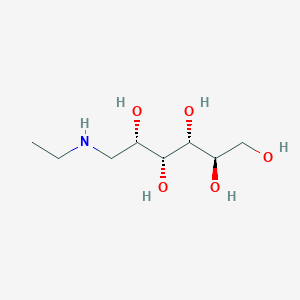
3-Chloro-2-methoxypyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Chloro-2-methoxypyridine and its derivatives often involves nucleophilic substitution reactions, starting from halopyridines. For instance, reactions of 2-chloropyridine derivatives with sodium methoxide can efficiently produce 2-methoxypyridine derivatives, highlighting the role of nucleophilic substitution in introducing the methoxy group into the pyridine ring. These synthetic routes typically achieve high yields and demonstrate the feasibility of obtaining various substituted pyridines through methodical changes in the starting materials and reaction conditions (Ershov et al., 2015).
Molecular Structure Analysis
The structural analysis of 3-Chloro-2-methoxypyridine derivatives is crucial for understanding their chemical behavior. Techniques such as X-ray diffraction, IR, NMR, and MS are commonly used to confirm the structure of synthesized compounds. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing insights into its molecular geometry and intermolecular interactions (Jukić et al., 2010).
Chemical Reactions and Properties
3-Chloro-2-methoxypyridine participates in a variety of chemical reactions, including but not limited to nitration, methoxylation, and halogenation. These reactions are influenced by the presence of substituents on the pyridine ring, which can direct further chemical modifications and influence the reactivity of the compound. The synthesis and subsequent reactions of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride illustrate the compound's versatility in organic synthesis (Dai Gui, 2004).
Physical Properties Analysis
The physical properties of 3-Chloro-2-methoxypyridine, such as melting point, boiling point, and solubility, are essential for its handling and application in synthesis. These properties depend on the molecular structure and the presence of functional groups. For example, the melting point of a derivative, 3-Methoxy-5-chloro-2,6dinitropyridine, was reported to be 115-117 ℃, indicating its stability under room temperature (W. Jianlong, 2007).
Chemical Properties Analysis
The chemical properties of 3-Chloro-2-methoxypyridine, such as reactivity towards nucleophiles or electrophiles, are central to its use as an intermediate in organic synthesis. Detailed studies on its reactivity patterns help in designing synthetic routes for the production of target molecules. Density functional theory (DFT) studies, for example, have provided valuable insights into the vibrational and electronic spectra of 2-chloro-6-methoxypyridine, shedding light on its reactivity and interactions with other molecules (Arjunan et al., 2011).
Applications De Recherche Scientifique
Lithiation Studies : 3-Chloro-2-methoxypyridine has been used in studies exploring lithiation pathways. For instance, Gros, Choppin, and Fort (2003) investigated the lithiation of 2-chloro and 2-methoxypyridine, revealing the complexity of C-3 lithiation and proposing a mechanism involving precomplexation of lithium dialkylamides (Gros, Choppin, & Fort, 2003).
Synthesis of Nitro and Dinitropyridines : The compound has been used in the synthesis of various nitro and dinitropyridines. Bissell and Swansiger (1987) reported the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide, yielding products like 5-chloro-3-methoxy-2-nitro-pyridine N-oxide (Bissell & Swansiger, 1987).
Formation of Pyridyne : Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical 2,3-pyridyne precursor, showing its reactivity with substances like 2-methoxyfuran (Walters, Carter, & Banerjee, 1992).
Density Functional Theory Studies : Arjunan et al. (2011) conducted Fourier transform infrared (FTIR) and FT-Raman spectra studies on 2-chloro-6-methoxypyridine, providing detailed vibrational assignment and analysis (Arjunan et al., 2011).
Catalytic Carbonylative Polymerizations : Liu and Jia (2004) utilized a combination involving m-methoxypyridine for catalytic carbonylative polymerizations of heterocycles, demonstrating versatility in synthesizing polyesters and poly(amide-block-ester)s (Liu & Jia, 2004).
Synthesis of Diamino and Dinitropyridine : Jianlong (2007) synthesized 3-methoxy-5-chloro-2,6dinitropyridine from 3,5-dichloropyridine, highlighting its potential in creating complex organic compounds (Jianlong, 2007).
Oligonucleotide Binding Studies : Asseline et al. (1996) explored the binding properties of oligonucleotides linked to 2-Methoxy-6-chloro-9-aminoacridine, contributing to our understanding of DNA interactions (Asseline, Bonfils, Dupret, & Thuong, 1996).
Pyrolysis and Spectroscopy Studies : Holzmeier et al. (2016) investigated the pyrolysis of 3-methoxypyridine, contributing to the understanding of pyrrolyl radicals and their behavior in the gas phase (Holzmeier, Wagner, Fischer, Bodi, & Hemberger, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSICGKUDCSUMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535409 | |
| Record name | 3-Chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxypyridine | |
CAS RN |
13472-84-9 | |
| Record name | 3-Chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)



![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)


![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)